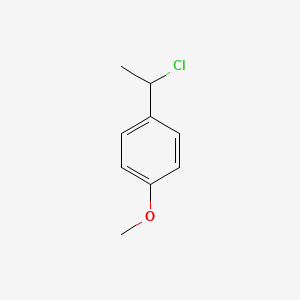

1-(1-chloroethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHVYBULNCPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456520 | |

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-89-2 | |

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-chloroethyl)-4-methoxybenzene, a versatile chemical intermediate. It details the compound's chemical and physical properties, provides established protocols for its synthesis, and explores its reactivity in key organic transformations, including nucleophilic substitution and Friedel-Crafts alkylation. Spectroscopic data is presented to aid in characterization, and safety information is summarized. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, also known as 4-methoxy-α-chloroethylbenzene, is an aromatic organic compound. The presence of a chloroethyl group and a methoxy group on the benzene ring imparts it with a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1538-89-2 | [1] |

| Molecular Formula | C₉H₁₁ClO | PubChem |

| Molecular Weight | 170.63 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not specified | N/A |

| InChI Key | ZVBHVYBULNCPQB-UHFFFAOYSA-N | [1] |

Synthesis

The most common and direct method for the preparation of this compound is through the chlorination of its corresponding alcohol precursor, 1-(4-methoxyphenyl)ethanol.[1] This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 1-(4-methoxyphenyl)ethanol

Objective: To synthesize this compound via the chlorination of 1-(4-methoxyphenyl)ethanol using thionyl chloride.

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas produced.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and water to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the chloroethyl group. The chlorine atom, being a good leaving group, makes the benzylic carbon susceptible to nucleophilic attack. The methoxy group, an electron-donating group, activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.[1]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of various derivatives.

Objective: To synthesize 1-(1-azidoethyl)-4-methoxybenzene via the nucleophilic substitution of this compound with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Water

-

Diethyl ether or ethyl acetate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.2 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(1-azidoethyl)-4-methoxybenzene.

-

Further purification can be achieved by column chromatography.

References

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(1-chloroethyl)-4-methoxybenzene, a versatile intermediate in organic synthesis with significant potential in the development of complex molecular architectures and specialized chemicals. This document details its structure, physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a methoxy group and a 1-chloroethyl group at the para position. The presence of a chiral center at the carbon atom bearing the chlorine atom means that this compound can exist as a racemic mixture of two enantiomers.[1]

Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1538-89-2[1][2] |

| Molecular Formula | C₉H₁₁ClO[2] |

| Molecular Weight | 170.63 g/mol [1][2] |

| InChI Key | ZVBHVYBULNCPQB-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)Cl[2] |

| Synonyms | 1-Chloro-1-(4-methoxyphenyl)ethane, p-(1-Chloroethyl)anisole |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value |

| XLogP3 | 3.1[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 2[2] |

| Exact Mass | 170.0498427[2] |

| Monoisotopic Mass | 170.0498427[2] |

| Topological Polar Surface Area | 9.2 Ų[2] |

| Heavy Atom Count | 11[2] |

| Complexity | 108[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features and Interpretation |

| ¹H NMR | Characteristic signals are expected for the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (two doublets in the aromatic region, ~6.8-7.3 ppm), the methine proton of the chloroethyl group (quartet, ~5.1 ppm), and the methyl protons of the chloroethyl group (doublet, ~1.8 ppm).[1] |

| ¹³C NMR | Distinct signals are anticipated for the carbons of the methoxy group (~55 ppm), the aromatic ring (in the range of ~114-159 ppm), and the chloroethyl side chain (methine carbon ~60 ppm, methyl carbon ~25 ppm).[1] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and the C-Cl stretching of the chloroethyl group.[1] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 170. Key fragment ions are observed at m/z 135 (loss of Cl), 134 (loss of HCl), 119, 105, and 91.[2] |

Synthesis and Reactivity

This compound is a key synthetic intermediate, valued for the reactivity of its chloroethyl moiety.[1]

Synthesis

The most common laboratory-scale synthesis involves the chlorination of its precursor, 1-(4-methoxyphenyl)ethanol.

Caption: Synthesis of this compound.

Experimental Protocol: General Procedure for Chlorination

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)ethanol in an inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, thionyl chloride is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into ice-water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity

The synthetic utility of this compound stems from the high reactivity of the benzylic chloride, which is a good leaving group.[1] This allows for a variety of nucleophilic substitution reactions.

Caption: Nucleophilic substitution reactivity.

Key reaction types involving this intermediate include:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, azides, cyanides, and alkoxides, to introduce new functional groups.[1]

-

Elimination Reactions: Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 4-methoxystyrene.[1]

-

Organometallic Reactions: It can be used to form organometallic reagents, such as Grignard reagents, which are valuable in carbon-carbon bond formation.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the available literature, its structural motif and reactivity make it a valuable building block in medicinal chemistry. The 4-methoxyphenyl group is present in numerous biologically active molecules. The chloroethyl side chain provides a reactive handle to append various pharmacophores.

Its chiral nature makes it a particularly useful precursor for the stereoselective synthesis of complex molecules, which is of critical importance in the development of pharmaceuticals where biological activity is often dependent on a specific stereochemistry.[1] For instance, it has been utilized as a building block in the synthesis of analogs of complex natural products like calotropin and xestospongin, which possess potential biological activities.[1]

Hypothetical Drug Synthesis Workflow:

Caption: A generalized workflow for drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound.

Table 4: Safety Information

| Aspect | Recommendation |

| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and safety goggles. |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid inhalation of vapors. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek medical attention. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloroethyl group allows for the introduction of a wide array of functional groups, making it a key building block for the synthesis of complex and potentially bioactive molecules. While detailed experimental protocols and specific drug development applications are not extensively documented in publicly available resources, its fundamental reactivity patterns provide a clear roadmap for its utilization in the design and synthesis of novel chemical entities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

In-Depth Technical Guide: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene from 1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1-chloroethyl)-4-methoxybenzene, a versatile intermediate in organic synthesis, from its precursor, 1-(4-methoxyphenyl)ethanol. This conversion is a fundamental nucleophilic substitution reaction, replacing a hydroxyl group with a chlorine atom, thereby activating the benzylic position for further molecular elaboration.

Core Concepts and Signaling Pathways

The synthesis of this compound from 1-(4-methoxyphenyl)ethanol is a classic example of a nucleophilic substitution reaction at a benzylic carbon. The hydroxyl group of the starting alcohol is a poor leaving group. Therefore, it must be converted into a better leaving group, typically by protonation or reaction with a suitable reagent. In the methods described, reagents like thionyl chloride (SOCl₂) or acetyl chloride (CH₃COCl) are used to transform the hydroxyl group into a chlorosulfite or acetate group, respectively, which are excellent leaving groups.

The reaction proceeds via an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the reaction conditions. The benzylic carbocation that can form as an intermediate is stabilized by resonance with the adjacent methoxy-substituted benzene ring, which favors an Sₙ1 pathway.

Below is a diagram illustrating the general synthetic pathway.

Caption: General reaction scheme for the chlorination of 1-(4-methoxyphenyl)ethanol.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material, product, and a common reaction condition.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 1-(4-methoxyphenyl)ethanol | 3319-15-1 | C₉H₁₂O₂ | 152.19 |

| Product | This compound | 1538-89-2 | C₉H₁₁ClO | 170.63 |

Table 2: Reaction Conditions and Yield

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetyl Chloride | Ethanol | 30 | 10 min | 98 | [1] |

Experimental Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Using Thionyl Chloride

This method is a widely used and effective procedure for converting secondary alcohols to the corresponding chlorides.

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 1-(4-methoxyphenyl)ethanol in anhydrous diethyl ether or dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and water to quench the excess thionyl chloride.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Using Acetyl Chloride

This method provides a high yield and a short reaction time.

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Acetyl chloride

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-(4-methoxyphenyl)ethanol in ethanol.

-

Maintain the temperature at 30 °C using a water bath.

-

Add acetyl chloride to the solution and stir for approximately 10 minutes.[1]

-

After the reaction is complete, dilute the mixture with diethyl ether and wash with water.

-

Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis, workup, and purification of this compound.

Caption: A step-by-step workflow for the synthesis and purification process.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound shows characteristic fragmentation patterns.[3] The major peaks in the electron ionization (EI) mass spectrum are observed at m/z values of 135 (base peak), 134, 91, 119, and 105.[3]

This technical guide provides a solid foundation for researchers interested in the synthesis of this compound. For precise analytical data, it is recommended to perform characterization on the synthesized product.

References

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene (CAS: 1538-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-chloroethyl)-4-methoxybenzene (CAS number 1538-89-2), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity profiles, and safety information. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide explores the known biological activities of structurally related compounds to highlight potential areas for future research and drug development.

Chemical and Physical Properties

This compound is an organic compound characterized by a methoxy-substituted benzene ring attached to a chloroethyl group.[1] Its chemical structure lends it to a variety of chemical transformations, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1538-89-2 | [1][2] |

| Molecular Formula | C₉H₁₁ClO | [2][3] |

| Molecular Weight | 170.63 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Chloro-1-(4-methoxyphenyl)ethane, 4-(1-Chloroethyl)phenyl methyl ether | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 125-128 °C at 13.0 mbar | [4] |

| Density | 1.130 g/mL | [4] |

| Flash Point | 122 °C | [4] |

| Refractive Index | 1.5360 to 1.538 | [4] |

| Solubility | Soluble in methanol, ethanol, 2-propanol, N,N-dimethylformamide, acetone, and dichloromethane. Limited solubility in water (130 mg/L at 20°C). | [4] |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 170.0498427 Da | [2][3] |

| Complexity | 108 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound is available, providing valuable information for its identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. While a dedicated spectrum for this compound is not available in the searched literature, spectral data for structurally similar compounds can provide expected chemical shift ranges. For example, 1H and 13C NMR data for various (E)-1-(4-methoxystyryl)benzene derivatives have been reported.[6]

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, primarily due to the reactivity of the benzylic chloride.[1]

Synthesis

The most common method for the synthesis of this compound is the chlorination of its precursor, 1-(4-methoxyphenyl)ethanol.[1]

-

Reagents: 1-(4-methoxyphenyl)ethanol, thionyl chloride (SOCl₂), pyridine (optional, as a catalyst and acid scavenger), and an anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-(4-methoxyphenyl)ethanol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas, which should be vented to a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to ice-water.

-

Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[7][8]

-

An alternative multi-step synthesis involves the Friedel-Crafts acylation of anisole, followed by reduction of the resulting ketone to the corresponding alcohol, and subsequent chlorination as described above.[9][10][11][12][13]

Reactivity

The reactivity of this compound is dominated by the lability of the chlorine atom at the benzylic position.

-

Nucleophilic Substitution: The benzylic chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. A wide variety of nucleophiles, such as hydroxides, amines, and thiols, can displace the chloride to introduce new functional groups.[1]

-

Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to form a stabilized benzylic radical. This radical is stabilized by resonance with the adjacent benzene ring and the electron-donating methoxy group. This property makes the compound a useful precursor in radical chain reactions.[1]

-

Elimination Reactions: Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 4-methoxystyrene.[1]

Potential Applications in Drug Development

While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Known Biological Activities of Structurally Related Compounds

-

Anethole and its Derivatives: Anethole, which shares the 4-methoxyphenylpropane skeleton, is known for its antimicrobial, anti-inflammatory, and gastroprotective properties.[14] Synthetic derivatives of anethole have also shown antioxidant and anti-inflammatory activities.[14]

-

4-Methoxybenzyl Moiety: The 4-methoxybenzyl group is found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. For instance, N-(4-methoxybenzyl)alkenamides have been synthesized and evaluated for their DNA binding and antimicrobial activities.[10] Additionally, various 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl substituent have been investigated for their anticancer activity.[5]

The presence of the reactive chloroethyl group on this compound allows for the facile introduction of various pharmacophores, enabling the generation of libraries of novel compounds for biological screening.

Safety and Handling

-

Hazards: May be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects.[4][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

First Aid:

-

If swallowed: Call a poison center or doctor/physician if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its reactive benzylic chloride functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. While its own biological profile is yet to be thoroughly investigated, the prevalence of the 4-methoxybenzyl moiety in biologically active compounds suggests that derivatives of this compound could be promising candidates for drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. This compound | 1538-89-2 | Benchchem [benchchem.com]

- 2. Benzene, 1-(1-chloroethyl)-4-methoxy- | C9H11ClO | CID 11137567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-(1-chloroethyl)-4-methoxy-|lookchem [lookchem.com]

- 4. 1-(2-Chloroethyl)-4-methoxybenzene, 97%, Thermo Scientific Chemicals 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. condor.depaul.edu [condor.depaul.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-(2-Chloroethyl)-4-methoxybenzene, 97%, Thermo Scientific Chemicals 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to the Reactivity of the Chloroethyl Moiety in 1-(1-Chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chloroethyl moiety in 1-(1-chloroethyl)-4-methoxybenzene. This compound is a versatile intermediate in organic synthesis, primarily due to the lability of the benzylic chloride, which is influenced by the electron-donating methoxy group on the aromatic ring. This document details the key chemical reactions, including nucleophilic substitution and elimination, supported by available quantitative data, detailed experimental protocols, and mechanistic insights. The strategic importance of this molecule as a building block in the synthesis of complex organic molecules is also highlighted.

Introduction

This compound, a substituted aromatic halide, is a key substrate in a variety of organic transformations. The reactivity of this molecule is centered around the chloroethyl group, which is situated at a benzylic position. This position is activated towards nucleophilic displacement and elimination reactions due to the ability of the adjacent benzene ring to stabilize carbocationic intermediates through resonance. Furthermore, the para-methoxy group, a strong electron-donating group, plays a significant role in modulating the reactivity of the benzylic center and the aromatic ring itself. This guide will delve into the synthesis, reaction kinetics, and mechanistic pathways associated with the transformations of the chloroethyl moiety, providing valuable information for its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.63 g/mol | [1] |

| CAS Number | 1538-89-2 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not definitively reported for the 1-(1-chloroethyl) isomer. The isomeric 1-(2-chloroethyl)-4-methoxybenzene has a boiling point of 125-128 °C at 9.75 mmHg. | [2] |

| Melting Point | Not available | [3] |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS, EI): A prominent peak is observed at m/z 135, corresponding to the loss of a chlorine atom to form the stable 4-methoxy-α-methylbenzyl cation. Other significant fragments are seen at m/z 134, 91, 119, and 105.[1]

| m/z | Relative Intensity |

| 135 | 99.99 |

| 134 | 40.21 |

| 91 | 26.97 |

| 119 | 19.76 |

| 105 | 18.19 |

Synthesis

The most common and direct method for the preparation of this compound is the chlorination of its corresponding alcohol precursor, 1-(4-methoxyphenyl)ethanol.[4] A typical laboratory-scale procedure involves the use of a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 1-(4-Methoxyphenyl)ethanol using Thionyl Chloride

Materials:

-

1-(4-Methoxyphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Pyridine (optional, as a base to neutralize HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxyphenyl)ethanol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and evolves HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Reactivity of the Chloroethyl Moiety

The chloroethyl group in this compound is highly reactive and undergoes two primary types of reactions: nucleophilic substitution and elimination. The benzylic nature of the carbon-chlorine bond is the principal reason for this enhanced reactivity.

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent substrate for nucleophilic substitution (Sₙ) reactions. The adjacent aromatic ring can stabilize the developing positive charge in the transition state of an Sₙ1 reaction or the partial positive charge in an Sₙ2 transition state through resonance. The electron-donating para-methoxy group further enhances this stabilization, making the Sₙ1 pathway particularly favorable.

Mechanism:

The substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, with the Sₙ1 pathway often being dominant, especially in polar protic solvents.

-

Sₙ1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. The rate-determining step is the unimolecular dissociation of the chloride ion. This mechanism is favored by polar protic solvents and weaker nucleophiles.

-

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This mechanism is favored by strong nucleophiles and polar aprotic solvents.

Signaling Pathway for Sₙ1 and Sₙ2 Reactions:

References

The Methoxy Group: A Key Modulator of Reactivity in 1-(1-chloroethyl)-4-methoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group at the para position of 1-(1-chloroethyl)-4-methoxybenzene plays a pivotal role in dictating the molecule's reactivity, primarily through its profound electronic effects. This technical guide delves into the multifaceted role of the methoxy group, exploring its influence on the stability of reaction intermediates and the kinetics of nucleophilic substitution and elimination reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

This compound is a versatile synthetic intermediate, the reactivity of which is centrally governed by the interplay between the chloroethyl side chain and the methoxy-substituted aromatic ring. The chlorine atom, a competent leaving group, renders the benzylic carbon susceptible to nucleophilic attack, while the methoxy group, a strong electron-donating group, profoundly influences the reaction pathways and rates. Understanding the electronic and steric contributions of the methoxy group is paramount for predicting and controlling the outcomes of reactions involving this substrate.

The Electronic Influence of the Methoxy Group

The methoxy group exerts its influence primarily through two electronic effects:

-

+R (Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, leading to an increase in electron density at these sites.

-

-I (Inductive) Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

In the case of the methoxy group, the +R effect is dominant over the -I effect, resulting in an overall activation of the aromatic ring towards electrophilic attack and stabilization of positive charges.

Impact on Reactivity

The electron-donating nature of the methoxy group has significant consequences for the reactivity of this compound, particularly in nucleophilic substitution and elimination reactions. These reactions typically proceed through a carbocation intermediate, the stability of which is a key determinant of the reaction rate.

Stabilization of the Benzylic Carbocation

Nucleophilic substitution reactions of this compound, particularly under Sₙ1 conditions, involve the formation of a secondary benzylic carbocation. The methoxy group at the para position plays a crucial role in stabilizing this intermediate through its +R effect. The delocalization of the positive charge from the benzylic carbon onto the oxygen atom of the methoxy group significantly lowers the activation energy for carbocation formation, thereby accelerating the reaction rate.

Carbocation stabilization by the methoxy group.

Quantitative Reactivity Data

| Compound | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Reference |

| 4-Methoxybenzyl chloride | 20% Acetonitrile in Water | 25 | 2.2 | [1] |

| Benzyl chloride | 50% Aqueous Acetone | Not Specified | Significantly slower than 4-methoxybenzyl chloride | [2] |

The significantly higher rate constant for 4-methoxybenzyl chloride compared to the unsubstituted benzyl chloride highlights the substantial rate acceleration provided by the para-methoxy group.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of its corresponding alcohol, 1-(4-methoxyphenyl)ethanol.[3]

Materials:

-

1-(4-methoxyphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dry diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(4-methoxyphenyl)ethanol (1 equivalent) in dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) to the stirred solution.

-

Add a catalytic amount of pyridine.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the mixture and carefully pour it over crushed ice.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Synthesis workflow.

Kinetic Study of Solvolysis

The rate of solvolysis of this compound can be monitored by conductometry, which measures the change in conductivity of the solution as the reaction proceeds and ionic products (H⁺ and Cl⁻) are formed.

Materials:

-

This compound

-

High-purity solvent (e.g., 80% ethanol/water)

-

Conductivity meter and probe

-

Constant temperature bath

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 10⁻⁴ M).

-

Equilibrate the solution in a constant temperature bath set to the desired reaction temperature.

-

Immerse the conductivity probe into the solution and begin recording conductivity readings at regular time intervals.

-

Continue data collection for at least three half-lives of the reaction.

-

The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the conductivity at infinite time. The slope of this plot will be -k.

Role in Electrophilic Aromatic Substitution

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[2] This is due to the resonance stabilization of the sigma complex (arenium ion) intermediate, where the positive charge can be delocalized onto the oxygen atom of the methoxy group when the electrophile attacks at the ortho or para positions. Attack at the meta position does not allow for this type of resonance stabilization, making it less favorable.

Directing effect of the methoxy group.

Conclusion

The para-methoxy group is a critical determinant of the reactivity of this compound. Its strong electron-donating resonance effect significantly stabilizes the benzylic carbocation intermediate, leading to a marked acceleration of nucleophilic substitution reactions. Furthermore, it activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. A thorough understanding of these principles is essential for the effective utilization of this versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The experimental protocols provided herein offer a practical framework for the synthesis and kinetic analysis of this and related compounds.

References

A Technical Guide to the Potential Applications of 1-(1-chloroethyl)-4-methoxybenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1-chloroethyl)-4-methoxybenzene is a substituted aromatic compound that, while not extensively studied for direct therapeutic applications, presents significant potential as a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive chloroethyl group and a methoxy-activated phenyl ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide explores the prospective applications of this compound, focusing on its utility in developing anticancer agents through targeted covalent inhibition and as a scaffold for creating diverse compound libraries. We provide hypothetical yet plausible experimental protocols and data to illustrate its potential in drug discovery workflows.

Chemical Profile and Synthetic Utility

This compound possesses a unique combination of structural features that underpin its potential in synthetic medicinal chemistry. The benzylic chlorine atom is a good leaving group, making the ethyl side chain susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as an electrophilic building block for introducing the 4-methoxyphenethyl moiety into larger molecules.

The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring and provide favorable pharmacokinetic properties in drug candidates. The methoxy group is a common feature in many approved drugs, where it can enhance target binding and improve metabolic stability.[1]

Proposed Application: A Scaffold for Novel Anticancer Agents

The chloroethyl moiety is a well-known pharmacophore in several alkylating anticancer agents.[2][3] We hypothesize that this compound can serve as a key intermediate in the synthesis of novel covalent inhibitors targeting kinases or other enzymes with a nucleophilic residue (e.g., cysteine) in their active site. The 4-methoxybenzene core can provide a scaffold for building selectivity and favorable drug-like properties.

Hypothetical Target Class: Covalent Kinase Inhibitors

Many successful kinase inhibitors operate by forming a covalent bond with a non-catalytic cysteine residue in the ATP-binding pocket, leading to irreversible inhibition. We propose a synthetic strategy where this compound is used to introduce the reactive "warhead" onto a kinase-binding scaffold.

Workflow for Synthesis and Evaluation

The following diagram illustrates a hypothetical workflow for the development of covalent kinase inhibitors starting from this compound.

Hypothetical Quantitative Data

Following the synthesis of a library of compounds derived from this compound, their biological activity would be assessed. The table below presents hypothetical data for a series of such compounds against a target kinase (e.g., a mutant form of Epidermal Growth Factor Receptor, EGFR, common in non-small cell lung cancer).

| Compound ID | Scaffold Moiety | Target Kinase IC50 (nM) | Cell Line (NCI-H1975) GI50 (µM) |

| LEAD-001 | Aminopyrimidine | 75 | 1.2 |

| LEAD-002 | Quinazoline | 42 | 0.8 |

| LEAD-003 | Pyrazolo[3,4-d]pyrimidine | 15 | 0.3 |

| LEAD-004 | Imidazo[1,2-a]pyridine | 150 | 5.6 |

Table 1: Hypothetical Biological Activity of Synthesized Derivatives

Detailed Experimental Protocols (Hypothetical)

To provide a practical context, we outline a plausible experimental protocol for the synthesis and evaluation of a hypothetical compound from the series described above.

Synthesis of a Hypothetical Covalent Inhibitor (LEAD-003)

Objective: To synthesize N-(4-((4-methoxyphenyl)ethyl)amino)pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

-

This compound

-

4-aminopyrazolo[3,4-d]pyrimidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of this compound (1.2 eq) in DMF dropwise.

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the desired product, LEAD-003.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of LEAD-003 on the NCI-H1975 human lung cancer cell line.

Materials:

-

NCI-H1975 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

LEAD-003 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Spectrophotometric plate reader

Procedure:

-

Seed NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of LEAD-003 in culture medium.

-

Treat the cells with varying concentrations of LEAD-003 and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.

-

Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action: Covalent Modification of Kinase

The proposed mechanism of action for our hypothetical lead compounds involves the covalent modification of a cysteine residue within the target kinase's active site. The diagram below illustrates this proposed signaling pathway inhibition.

References

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene

This technical guide provides a comprehensive overview of 1-(1-chloroethyl)-4-methoxybenzene, a significant intermediate in organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and reactivity.

Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(1-chloroethyl)-4-methoxy-benzene, 4-(1-Chloroethyl)anisole, 1-CHLORO-1-(4-METHOXYPHENYL)ETHANE, 4-(1-Chloroethyl)phenyl methyl ether, α-methyl-4-methoxybenzyl chloride[1][2][3]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, providing insights into its behavior and characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | [1][2][3] |

| Molecular Weight | 170.63 g/mol | [1][4] |

| CAS Number | 1538-89-2 | [2][3][4] |

| Exact Mass | 170.0498427 | [2] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Complexity | 108 | [2] |

| InChI Key | ZVBHVYBULNCPQB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)Cl | [2] |

Experimental Protocols and Reactivity

Synthesis

A primary and widely used method for the preparation of this compound is the chlorination of its precursor, 1-(4-methoxyphenyl)ethanol.[4] This reaction transforms the hydroxyl group into a chloro group, a fundamental conversion in organic synthesis.

-

Guidance Literature Example:

-

Reactants: 1-(4-methoxyphenyl)ethanol and acetyl chloride.

-

Solvent: Ethanol.

-

Temperature: 30 °C.

-

Reaction Time: 0.166667 hours (10 minutes).[2]

-

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical utility of this compound is largely defined by the reactivity of its chloroethyl group. The chlorine atom serves as a good leaving group, making the compound susceptible to various transformations.

-

Nucleophilic Substitution: The benzylic chlorine is readily displaced by a wide range of nucleophiles.[4] This reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state. This makes it a valuable precursor for introducing diverse functional groups.[4]

-

Elimination Reactions: This compound can undergo the elimination of hydrogen chloride (HCl) to form 4-methoxystyrene.[4] This reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.[4]

-

Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to generate a stabilized benzylic radical, the 1-(4-methoxyphenyl)ethyl radical.[4] The stability of this radical is increased by the delocalization of the unpaired electron into the aromatic ring's π-system and further stabilized by the electron-donating methoxy group.[4]

Caption: Major reaction pathways of the target compound.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis.[4] Its utility stems from the reactive chloroethyl moiety, which allows for the introduction of various functional groups through nucleophilic substitution.[4] The methoxy group on the benzene ring acts as an electron-donating group, activating the ring towards electrophilic aromatic substitution and influencing the regioselectivity of further modifications.[4]

Furthermore, the chiral nature of this compound makes it a valuable precursor for the enantiomerically pure synthesis of complex molecules, which is particularly important in the development of pharmaceuticals and agrochemicals where biological activity is often stereospecific.[4] It has been utilized as a building block in the synthesis of natural product analogs, highlighting its significance in medicinal chemistry and drug discovery.[4]

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(1-chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-chloroethyl)-4-methoxybenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its reactivity is primarily centered around the benzylic chloride, which is susceptible to nucleophilic substitution. The presence of a methoxy group on the aromatic ring and a chiral center at the ethyl group introduces electronic and stereochemical elements that can be strategically exploited in the synthesis of complex molecular architectures.[1] These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, including reaction mechanisms, experimental protocols, and potential applications.

The benzylic position of this compound makes it highly reactive towards nucleophiles due to the ability of the adjacent benzene ring to stabilize the resulting carbocation intermediate through resonance.[1] This stabilization suggests that the reaction can proceed through an S(_N)1 mechanism, particularly with weaker nucleophiles and in polar protic solvents. However, as a secondary halide, it can also undergo S(_N)2 reactions, especially with strong nucleophiles in polar aprotic solvents. The choice of reaction conditions, therefore, plays a crucial role in determining the reaction pathway and the stereochemical outcome.

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The prevailing mechanism is influenced by the nucleophile, solvent, and temperature.

S(_N)1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining first step is the dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic mixture of products if the starting material is chiral. Polar protic solvents, such as water and ethanol, favor the S(_N)1 pathway by stabilizing the carbocation intermediate.

S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group. This backside attack results in an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents, such as DMF and acetone, favor the S(_N)2 pathway.

References

Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings. This process is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. This document provides detailed application notes and generalized protocols for the Friedel-Crafts alkylation of various aromatic compounds using 1-(1-chloroethyl)-4-methoxybenzene as the alkylating agent.

This compound is a versatile reagent for these reactions. The presence of the methoxy group activates the aromatic ring of the alkylating agent, and the chloroethyl group serves as the electrophilic component. The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid. The resulting 1,1-diaryl ethane derivatives are valuable intermediates in the synthesis of various biologically active molecules.

Data Presentation

While specific, quantitative data for the Friedel-Crafts alkylation of a wide range of aromatic substrates with this compound is not extensively reported in publicly available literature, the following table provides a representative overview of expected substrates, potential catalysts, and general reaction conditions based on established principles of Friedel-Crafts chemistry. The predicted yields are estimations and would require experimental optimization.

| Aromatic Substrate | Product | Catalyst (Lewis Acid) | Solvent | Temperature (°C) | Predicted Yield (%) |

| Benzene | 1-(4-methoxyphenyl)-1-phenylethane | AlCl₃, FeCl₃, ZnCl₂ | Dichloromethane, CS₂ | 0 - 25 | 60-80 |

| Toluene | 1-(4-methoxyphenyl)-1-(p-tolyl)ethane (major), ortho isomer (minor) | AlCl₃, FeCl₃, TiCl₄ | Dichloromethane, Nitrobenzene | 0 - 25 | 65-85 |

| m-Xylene | 1-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)ethane | AlCl₃, FeCl₃ | Dichloromethane | 0 - 25 | 70-90 |

| Anisole | 1,1-bis(4-methoxyphenyl)ethane | ZnCl₂, BF₃·OEt₂ | Dichloromethane, 1,2-Dichloroethane | 0 - 25 | 75-95 |

| Naphthalene | 1-(4-methoxyphenyl)-1-(naphthalen-1-yl)ethane (major), β-isomer (minor) | AlCl₃, SnCl₄ | 1,2-Dichloroethane | 25 - 50 | 55-75 |

Experimental Protocols

The following are generalized protocols for performing a Friedel-Crafts alkylation using this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Alkylation of Electron-Rich Aromatic Compounds (e.g., Anisole)

-

Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Catalyst Addition:

-

Slowly add the Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂, 1.1 equivalents) to the stirred solution under a nitrogen atmosphere.

-

-

Addition of Alkylating Agent:

-

Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water.

-

Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,1-diaryl ethane derivative.

-

Protocol 2: General Procedure for the Alkylation of Less Reactive Aromatic Compounds (e.g., Benzene, Toluene)

-

Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to capture evolved HCl), add the aromatic substrate (used in excess as the solvent or with a solvent like carbon disulfide).

-

Add the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.1 equivalents) in portions at 0 °C.

-

-

Addition of Alkylating Agent:

-

Add a solution of this compound (1.0 equivalent) in the aromatic substrate or a co-solvent dropwise to the stirred suspension at 0 °C.

-

-

Reaction:

-

After addition, allow the mixture to stir at room temperature for 4-8 hours. Gentle heating may be required for less reactive substrates, but this should be approached with caution to avoid side reactions. Monitor the reaction by TLC or GC-MS.

-

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with an appropriate solvent.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

Purify the residue by vacuum distillation or column chromatography to isolate the desired product.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the Friedel-Crafts alkylation reaction.

Caption: Logical workflow for optimizing a Friedel-Crafts alkylation reaction.

Applications in Drug Development and Research

The 1,1-diaryl ethane scaffold synthesized through this Friedel-Crafts alkylation is a key structural motif in a variety of pharmacologically active compounds. The methoxy-substituted phenyl ring, in particular, is a common feature in many drug molecules, often contributing to receptor binding and metabolic stability.

Potential applications of the products derived from this reaction include:

-

Synthesis of Selective Estrogen Receptor Modulators (SERMs): Compounds with a 1,1-diaryl ethane core are known to exhibit estrogenic or anti-estrogenic activity. Further functionalization of the products from this reaction could lead to the development of novel SERMs for the treatment of hormone-dependent cancers and osteoporosis.

-

Development of Antineoplastic Agents: The diarylalkane structure is present in several natural and synthetic compounds with anticancer properties. These structures can be further modified to create derivatives with enhanced cytotoxicity towards cancer cell lines.

-

Probes for Biological Systems: The ability to introduce the 1-(4-methoxyphenyl)ethyl group onto various aromatic and heterocyclic systems allows for the creation of a library of compounds that can be screened for various biological activities, serving as probes to understand biological pathways.

Application Notes and Protocols for Friedel-Crafts Reaction with 1-(1-chloroethyl)-4-methoxybenzene and Arenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts alkylation of various aromatic compounds (arenes) using 1-(1-chloroethyl)-4-methoxybenzene as the alkylating agent. This reaction is a versatile method for the synthesis of 1,1-diaryl-1-(4-methoxyphenyl)ethanes, which are structural motifs found in various biologically active molecules and materials. The protocol outlines the use of a Lewis acid catalyst, specifically aluminum chloride, under anhydrous conditions. This document also includes a general reaction scheme, a detailed experimental workflow, and a summary of expected outcomes based on analogous reactions described in the scientific literature.

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[1][2] The reaction of this compound with arenes proceeds via the formation of a stabilized secondary benzylic carbocation, which then undergoes electrophilic attack on the electron-rich aromatic ring of the arene substrate. The methoxy group on the electrophile provides additional stabilization to the carbocation intermediate. This protocol provides a representative procedure for this class of reactions, which is adaptable for a range of arene substrates.

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts alkylation of arenes.

Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts alkylations.

Materials:

-

This compound

-

Arene (e.g., benzene, toluene, xylene, anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add the arene (1.2 to 1.5 equivalents). If the arene is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.

-

Addition of Catalyst: Cool the flask in an ice bath. To the stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the reactivity of the arene.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 1-aryl-1-(4-methoxyphenyl)ethane.

Data Presentation

The following table provides hypothetical yield data for the Friedel-Crafts reaction with various arenes, based on the expected reactivity trends. Actual yields will vary depending on the specific reaction conditions and the purity of the reagents.

| Arene | Product | Expected Yield (%) |

| Benzene | 1-(4-Methoxyphenyl)-1-phenylethane | 70-85 |

| Toluene | 1-(4-Methoxyphenyl)-1-(p-tolyl)ethane | 75-90 |

| Anisole | 1,1-Bis(4-methoxyphenyl)ethane | 80-95 |

| Chlorobenzene | 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethane | 40-60 |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Signaling Pathway of the Reaction Mechanism

Caption: The mechanism involves carbocation formation and electrophilic attack.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The described protocol offers a reliable method for the synthesis of 1-aryl-1-(4-methoxyphenyl)ethanes via a Friedel-Crafts alkylation reaction. This procedure can be adapted for various arene substrates, providing access to a diverse range of compounds for applications in research and development. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Elimination Reaction of 1-(1-Chloroethyl)-4-methoxybenzene to form 4-Methoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-methoxystyrene via an elimination reaction of 1-(1-chloroethyl)-4-methoxybenzene. 4-Methoxystyrene is a valuable monomer in polymer chemistry and an important intermediate in the synthesis of various organic compounds. The protocol described herein focuses on a base-catalyzed dehydrochlorination reaction, a common and effective method for the preparation of vinylarenes from their corresponding haloalkane precursors. This document includes tabulated physical and chemical data, a detailed experimental protocol, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The conversion of this compound to 4-methoxystyrene is a classic example of an elimination reaction, a fundamental transformation in organic synthesis. The presence of a chlorine atom on the benzylic carbon makes it a good leaving group, and the methoxy group on the aromatic ring can influence the reaction pathway.[1] This reaction can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions, such as the strength of the base, the solvent, and the temperature. The E2 mechanism is a concerted, one-step process, while the E1 mechanism involves the formation of a carbocation intermediate.[1] For the synthesis of 4-methoxystyrene from its chloro-precursor, a strong base is typically employed to favor the E2 pathway, which can offer better control and higher yields.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | This compound | 4-Methoxystyrene |

| Molecular Formula | C₉H₁₁ClO | C₉H₁₀O |

| Molecular Weight | 170.63 g/mol [2] | 134.18 g/mol |

| CAS Number | 1538-89-2[2] | 637-69-4 |

| Appearance | - | Colorless liquid |

| Boiling Point | - | 41-42 °C @ 0.5 mmHg |

| Density | - | 1.009 g/mL at 25 °C |

| Refractive Index | - | 1.562 (20 °C) |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 4-Methoxystyrene | 7.35 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 6.69 (dd, J = 17.6, 10.9 Hz, 1H), 5.63 (d, J = 17.6 Hz, 1H), 5.14 (d, J = 10.9 Hz, 1H), 3.82 (s, 3H). | 159.4, 136.3, 130.6, 127.3, 114.0, 111.3, 55.3. |

Experimental Protocols

Synthesis of 4-Methoxystyrene via E2 Elimination

This protocol describes the dehydrochlorination of this compound using potassium tert-butoxide as a strong, non-nucleophilic base to promote an E2 elimination.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of Base: In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF. Slowly add the potassium tert-butoxide solution to the solution of this compound at room temperature with vigorous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and add dichloromethane or diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxystyrene.

Expected Yield: The yield for this type of elimination reaction can vary, but a moderate to good yield is expected. A literature report on a similar synthesis, though not fully detailed, indicated a yield of 10%. With optimization, higher yields should be achievable.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-